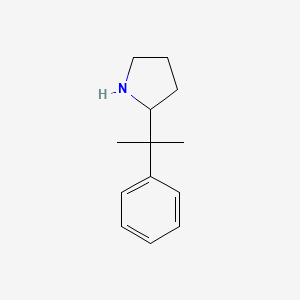

2-(2-Phenylpropan-2-yl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

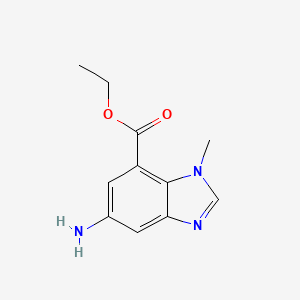

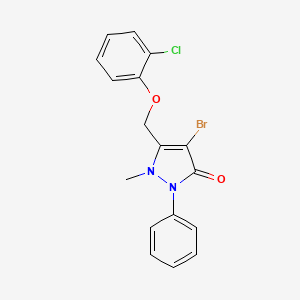

2-(2-Phenylpropan-2-yl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of molecules. It has a CAS Number of 1016679-50-7 and a molecular weight of 189.3 . The IUPAC name for this compound is 2-(1-methyl-1-phenylethyl)pyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用機序

The mechanism of action of 2-(2-Phenylpropan-2-yl)pyrrolidine is not well understood. However, it is believed that it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Inhibition of COX-2 has been associated with anti-inflammatory effects.

Biochemical and Physiological Effects

This compound has been shown to have anti-inflammatory effects in animal studies. It has also been shown to inhibit the production of reactive oxygen species and to reduce the levels of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the expression of genes involved in the regulation of inflammation.

実験室実験の利点と制限

The use of 2-(2-Phenylpropan-2-yl)pyrrolidine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It is also a relatively safe compound with low toxicity. However, there are some limitations to its use in laboratory experiments. This compound is not very soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). In addition, its metabolites can be difficult to detect and quantify.

将来の方向性

There are several potential future directions for the use of 2-(2-Phenylpropan-2-yl)pyrrolidine in scientific research. It could be used to investigate its potential as an anti-cancer agent. It could also be used to investigate its effects on the regulation of gene expression and its potential as an anti-inflammatory agent. In addition, this compound could be used to study its metabolites and their effects on biochemical and physiological processes. Finally, this compound could be used to study its effects on the production of reactive oxygen species and its potential as an antioxidant.

合成法

2-(2-Phenylpropan-2-yl)pyrrolidine is synthesized from the reaction of 2-bromo-2-phenylpropane and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of about 60°C for several hours. The product is then purified by distillation and crystallization.

科学的研究の応用

2-(2-Phenylpropan-2-yl)pyrrolidine has been used in scientific research for many years. It has been used to study its metabolic products, such as 4-hydroxy-2-phenylpropan-2-ylpyrrolidine, and their effects on the biochemical and physiological processes of cells. This compound has also been used to investigate its potential as an anti-inflammatory agent and its role in the regulation of gene expression.

Safety and Hazards

The safety information for 2-(2-Phenylpropan-2-yl)pyrrolidine indicates that it is classified as a dangerous substance . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-(2-phenylpropan-2-yl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,12-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUQAMNMBZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898365.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)

![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)

![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)